molecular formula C19H13ClN4O2S B5617605 N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5617605
M. Wt: 396.9 g/mol
InChI Key: ZCHVUZOXDLWFHB-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 6-oxopyridazine moiety substituted with a 4-chlorophenyl group. The compound’s synthesis typically involves coupling reactions between benzothiazole acetic acid derivatives and functionalized pyridazines, utilizing reagents such as chloroacetyl chloride or bases like cesium carbonate in polar aprotic solvents . Its characterization relies on spectroscopic methods (¹H NMR, IR, MS) and crystallographic analyses .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-13-7-5-12(6-8-13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHVUZOXDLWFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may cause molecular and cellular changes that inhibit the growth or function of M. tuberculosis.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride under controlled conditions, leading to the formation of the acetamide derivative. Characterization of the compound can be performed using techniques such as NMR, FTIR, and mass spectrometry, confirming the successful incorporation of the desired functional groups.

Anticancer Activity

Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, similar derivatives have shown potent cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest at specific phases (e.g., G2-M phase), which is crucial for inhibiting tumor growth.

Compound Cell Line IC50 (µM) Mechanism
2aHep3B1625.8Apoptosis induction
2bMCF-72340Cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as DPPH radical scavenging. Compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that this compound may help mitigate oxidative stress in biological systems.

Structure-Activity Relationship

The presence of specific functional groups in the compound significantly influences its biological activity. For example, the chlorophenyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazole core contributes to the overall pharmacological profile. Molecular docking studies can provide insights into the binding interactions between this compound and biological targets such as enzymes or receptors involved in cancer progression.

Case Studies

  • Anticancer Evaluation : A study involving a series of benzothiazole derivatives showed that modifications at the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
  • In Vivo Studies : Animal models treated with similar benzothiazole derivatives demonstrated reduced tumor growth rates and improved survival outcomes compared to untreated controls, indicating potential for therapeutic application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ primarily in the heterocyclic systems attached to the benzothiazole-acetamide scaffold, substituent patterns, and bioactivity profiles. Key analogues include:

Compound Name Core Modifications Key Substituents Biological Activity Reference
Target Compound Benzothiazole + 6-oxopyridazine 4-Chlorophenyl at pyridazine Under investigation (potential kinase/antimicrobial)
2-((3-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8a) Pyrimidinone instead of pyridazine Nitro group on benzothiazole Anticancer (VEGFR-2 inhibition)
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Pyridyl group instead of pyridazine Methyl on pyridine Medical intermediate (unspecified activity)
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Pyrimidinone + trifluoromethyl 4-Methoxybenzyl on pyrimidinone CK1 kinase inhibition
2-(5-Cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide (4a–n) Dihydropyrimidinone Varied aryl groups Moderate antimicrobial activity
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) Triazole instead of pyridazine Alkoxy on benzothiazole Antibacterial (Gram-positive bacteria)

Structure-Activity Relationships (SAR)

  • Benzothiazole Substitutions: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance kinase inhibition but may reduce antimicrobial efficacy due to increased toxicity .
  • Heterocyclic Core: Pyridazine and pyrimidinone cores favor kinase targeting, while triazoles and thiazolidinones optimize antimicrobial activity .
  • Acetamide Linker : The flexibility of the acetamide bridge is critical for binding to hydrophobic enzyme pockets, as seen in CK1 inhibitors .

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